molecular formula C10H15NO3 B3007567 N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide CAS No. 1788674-37-2

N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide

Cat. No.: B3007567
CAS No.: 1788674-37-2
M. Wt: 197.234
InChI Key: JBZCJWWRACUDOL-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide is a synthetic organic compound characterized by a 2-methoxyacetamide backbone substituted with a propan-2-yl group bearing a furan-3-yl moiety.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-8(11-10(12)7-13-2)5-9-3-4-14-6-9/h3-4,6,8H,5,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZCJWWRACUDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide typically involves the reaction of furan derivatives with appropriate acylating agents. One common method involves the acylation of 1-(furan-3-yl)propan-2-amine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of biocatalysts, are being explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. The furan ring can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues with Methoxyacetamide Backbones

Several compounds share the 2-methoxyacetamide motif but differ in substituents and biological activity:

Compound Name Key Structural Differences Molecular Weight (g/mol) Pharmacological Notes
N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide Furan-3-yl, propan-2-yl substituent ~237.28* Limited data; potential CNS activity inferred from analogs
Methoxyacetylfentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methoxyacetamide) Piperidinyl, phenyl substituents 378.50 Potent opioid receptor agonist; high risk of abuse
Ocfentanil (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methoxyacetamide) Fluorophenyl substitution 396.47 Analgesic potency ~10× morphine; associated with toxicity
Brifentanil (N-(2-fluorophenyl)-N-{(3R,4S)-1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-3-methyl-4-piperidinyl}-2-methoxyacetamide) Tetrazole ring, ethyl group 507.59 Ultra-short-acting opioid; used in anesthesia

Notes:

  • *Estimated based on molecular formula.
  • Piperidine-containing analogs (e.g., methoxyacetylfentanyl) exhibit significant opioid activity due to μ-opioid receptor affinity, whereas the furan-substituted compound lacks direct evidence of such activity .

Comparison with Hydroxamic Acid Derivatives

Hydroxamic acids (e.g., compounds 6–10 in ) share the acetamide core but replace the methoxy group with a hydroxylamine moiety. These compounds often act as metalloproteinase inhibitors or antioxidants. For example:

  • N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) : Exhibits radical-scavenging activity (IC₅₀ ~15 μM in DPPH assays) due to the hydroxamic acid group .
  • N-phenyl-2-furohydroxamic acid (11) : Combines a furan ring with hydroxamic acid, showing moderate antioxidant properties .

In contrast, This compound lacks the hydroxamic acid group, likely reducing its metal-chelating capacity but improving metabolic stability .

Physicochemical Properties

  • Solubility : The furan ring in This compound enhances hydrophilicity compared to purely aromatic analogs (e.g., methoxyacetylfentanyl), which are more lipophilic due to phenyl/piperidine groups .

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